(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane
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Overview
Description
(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a pyrazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Formation of the Diazabicycloheptane Structure: This involves a series of cyclization reactions under controlled conditions to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific bicyclic structure and the presence of a methyl-substituted pyrazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N4 |
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Molecular Weight |
190.25 g/mol |
IUPAC Name |
(1R)-1-(5-methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H14N4/c1-7-3-12-9(5-11-7)10-2-8(4-14-10)13-6-10/h3,5,8,13-14H,2,4,6H2,1H3/t8?,10-/m1/s1 |
InChI Key |
YGGCQYBPKZVEBF-LHIURRSHSA-N |
Isomeric SMILES |
CC1=CN=C(C=N1)[C@]23CC(CN2)NC3 |
Canonical SMILES |
CC1=CN=C(C=N1)C23CC(CN2)NC3 |
Origin of Product |
United States |
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